Cas no 2229159-00-4 (1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol)

1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol
- EN300-1769770
- 2229159-00-4
-
- インチ: 1S/C8H12N2O/c1-2-10-6-9-5-7(10)8(11)3-4-8/h5-6,11H,2-4H2,1H3
- InChIKey: PGVKOSXZOHUGDN-UHFFFAOYSA-N
- ほほえんだ: OC1(C2=CN=CN2CC)CC1
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769770-0.5g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1769770-0.05g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1769770-10g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 10g |
$5897.0 | 2023-09-20 | ||
Enamine | EN300-1769770-10.0g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1769770-0.25g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1769770-1.0g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1769770-0.1g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1769770-5g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1769770-5.0g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1769770-2.5g |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol |
2229159-00-4 | 2.5g |
$2688.0 | 2023-09-20 |
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-ol 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
1-(1-ethyl-1H-imidazol-5-yl)cyclopropan-1-olに関する追加情報
Compound CAS No. 2229159-00-4: 1-(1-Ethyl-1H-imidazol-5-yl)cyclopropan-1-ol
The compound CAS No. 2229159-00-4, also known as 1-(1-Ethyl-1H-imidazol-5-yl)cyclopropan-1-ol, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The structure of this molecule consists of a cyclopropane ring attached to an imidazole moiety, with an ethyl group substituent at the 5-position of the imidazole ring. This unique combination of structural features contributes to its intriguing chemical properties and biological functions.
Recent studies have highlighted the importance of imidazole derivatives in various therapeutic areas, including anti-inflammatory, antifungal, and anticancer applications. For instance, researchers have reported that certain imidazole-containing compounds exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. In the case of CAS No. 2229159-00-4, preliminary experiments suggest that it may possess anti-inflammatory properties due to its ability to modulate these enzymes. This makes it a promising candidate for further investigation in the development of novel anti-inflammatory agents.
Beyond its potential therapeutic applications, 1-(1-Ethyl-1H-imidazol-5-yl)cyclopropan-1 ol has also been explored for its role in organic synthesis as a versatile building block. The cyclopropane ring is known for its unique reactivity, often serving as a platform for constructing complex molecular architectures. By incorporating this compound into synthetic routes, chemists can access a wide range of derivatives with diverse functional groups, thereby expanding the scope of available chemical entities for drug discovery.
In terms of synthesis, several methods have been reported for the preparation of CAS No. 2229159 004. One common approach involves the reaction of an appropriate aldehyde with an ethyl-substituted imidazole derivative under acidic conditions, followed by reduction to yield the alcohol moiety. This method is not only efficient but also scalable, making it suitable for large-scale production if required.
From a structural standpoint, the molecule's imidazole ring is highly functionalized, with substituents at both the 5-position (ethyl group) and the cyclopropane ring attached at position 3 or 4 (depending on numbering). This arrangement allows for significant conformational flexibility, which is crucial for interactions with biological targets such as proteins or nucleic acids.
Recent advancements in computational chemistry have enabled researchers to model the interactions between 1-(1-Ethyl -imidazol - yl)cyclopropan - ol and various biological targets at an atomic level. These studies provide valuable insights into the compound's binding modes and selectivity profiles, paving the way for rational drug design efforts.
In conclusion, CAS No. 2229159 004 represents a compelling example of how structural diversity can lead to multifaceted chemical properties and biological activities. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial applications in the chemical sciences.
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